(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride (R)-(1,4-Oxazepan-2-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956437-54-9
VCID: VC4498489
InChI: InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
SMILES: C1CNCC(OC1)CO.Cl
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride

CAS No.: 1956437-54-9

Cat. No.: VC4498489

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

(R)-(1,4-Oxazepan-2-yl)methanol hydrochloride - 1956437-54-9

CAS No. 1956437-54-9
Molecular Formula C6H14ClNO2
Molecular Weight 167.63
IUPAC Name [(2R)-1,4-oxazepan-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C6H13NO2.ClH/c8-5-6-4-7-2-1-3-9-6;/h6-8H,1-5H2;1H/t6-;/m1./s1
Standard InChI Key TYCNWXGJJIVMOT-FYZOBXCZSA-N
SMILES C1CNCC(OC1)CO.Cl

Chemical and Physical Properties

Structural Characteristics

The compound features a 1,4-oxazepane core, a saturated seven-membered ring with nitrogen at position 1 and oxygen at position 4. The (R)-configuration at the hydroxymethyl group (C2 position) confers stereochemical specificity, distinguishing it from its (S)-enantiomer. X-ray crystallography of analogous oxazepane derivatives reveals chair-like conformations, with the hydroxyl group occupying an equatorial position to minimize steric strain .

Physicochemical Data

Key properties derived from experimental and supplier data include:

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO₂
Molecular Weight167.63 g/mol
AppearanceWhite crystalline powder
Purity≥95% (HPLC)
Storage Conditions0–8°C in dry, sealed containers
SolubilitySoluble in polar solvents (e.g., methanol, water)

The compound’s hydrochloride salt form enhances stability and aqueous solubility, critical for pharmacological applications .

Synthesis and Optimization

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize temperature and mixing, reducing racemization risks. Final purification via recrystallization from ethanol/water mixtures achieves >98% enantiomeric excess (ee) .

Comparative Analysis with (S)-Enantiomer

Property(R)-Enantiomer(S)-Enantiomer
Synthetic AccessibilityRequires chiral resolution Similar challenges
Biological ActivityUnderexploredAntibacterial, neuroactive
Commercial AvailabilityLimited suppliers Rare

The (R)-enantiomer’s distinct stereochemistry may confer unique target selectivity, warranting further study.

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate interactions with neurological targets (e.g., GABA receptors).

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

  • Stereochemical Optimization: Compare (R)- and (S)-forms in structure-activity relationship (SAR) studies.

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